N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the FTIR, 1 H-NMR, 13 C-NMR, and LCMS data are available online for some compounds .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, and NMR data are available for some compounds .
Scientific Research Applications
Biological Activities
Pyrazolines and their derivatives, such as the compound , have been found to exhibit a range of biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Anti-neurotoxic Potential
A study was designed to examine whether a newly made pyrazoline derivative may have an anti-neurotoxic potential . The compound was prepared and assayed biologically for AchE activity .
Fungicide Residues Detection
Pyraclostrobin, a synthetic fungicide used against a wide range of plant pathogens, has a similar structure to the compound . Surface-enhanced Raman spectroscopy (SERS) has been used for qualitative and semi-quantitative detections of the fungicide both in standard solutions and in lemon peel extractions from contaminated samples at laboratory scale .
Antibacterial Activity
Some compounds similar to the one have shown good antibacterial activity against tested microorganisms .
Antifungal Activity
Certain compounds have shown significant antifungal activity against the standard reference drug Fluconazole .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve ongoing testing of new biologically efficient compounds of either natural or synthetic origin for infectious diseases . These compounds have shown potential in the development of novel antimicrobial agents due to their chemotherapeutic significance .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-14(3-2-4-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-7-5-12(20)6-8-13/h2-8H,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAXGHGHYHPUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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